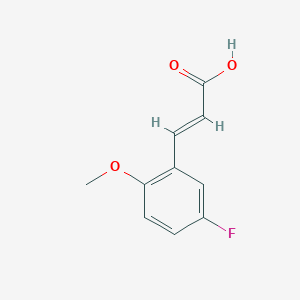

5-Fluoro-2-methoxycinnamic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Fluoro-2-methoxycinnamic acid is an organic compound with the molecular formula C10H9FO3 and a molecular weight of 196.17 g/mol. The IUPAC name for this compound is (E)-3-(5-fluoro-2-methoxyphenyl)prop-2-enoic acid It is a derivative of cinnamic acid, where the phenyl ring is substituted with a fluorine atom at the 5-position and a methoxy group at the 2-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methoxycinnamic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This method typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Another method involves a multi-step reaction starting from 4-fluoroanisole . The steps include:

- Treatment with concentrated hydrochloric acid and sulfuric acid at 70°C for 3 hours.

- Reaction with hexamethylenetetramine in aqueous acetic acid, followed by heating.

- Final treatment with piperidine and pyridine at room temperature, followed by heating at 60°C and then 100°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques, would likely be applied to scale up the laboratory methods mentioned above.

Analyse Des Réactions Chimiques

Types of Reactions

5-Fluoro-2-methoxycinnamic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to a single bond, forming the corresponding saturated acid.

Substitution: The fluorine and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon or other metal catalysts can be employed.

Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce saturated acids. Substitution reactions can lead to various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

5-Fluoro-2-methoxycinnamic acid has been investigated for its anticancer properties. In vitro studies have shown that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including pancreatic cancer cells. For instance, compounds derived from hydroxycinnamic acids, including this compound, demonstrated cytotoxic activity against BxPC-3 and AsPC-1 pancreatic cancer cells, with IC50 values indicating efficacy comparable to established chemotherapeutic agents like 5-fluorouracil .

Mechanism of Action

The anticancer effects are believed to arise from the compound's ability to bind to microtubules, inhibiting tubulin polymerization and inducing apoptosis in cancer cells. This mechanism is crucial for developing new therapeutic strategies targeting cancer cell proliferation .

Organic Synthesis

Synthesis Intermediate

this compound serves as a valuable building block in organic synthesis. It is utilized in the preparation of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its fluorinated structure enhances the biological activity and metabolic stability of synthesized compounds, making it a preferred choice in drug development .

Applications in Drug Discovery

The compound has been employed in synthesizing benzamide derivatives that act as HIV-1 integrase inhibitors. The incorporation of fluorine into these structures has been shown to improve their pharmacokinetic profiles, which is essential for effective antiviral therapy .

Biological Research

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound. It has been shown to protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in treating neurodegenerative diseases .

Antidiabetic Properties

Research indicates that this compound may possess antidiabetic effects by enhancing glucose uptake and improving lipid profiles in diabetic models. This property positions it as a candidate for further exploration in diabetes management .

Summary of Research Findings

Mécanisme D'action

The mechanism of action of 5-Fluoro-2-methoxycinnamic acid is not well-documented. based on its structure, it may interact with biological targets such as enzymes or receptors. The presence of the fluorine atom and methoxy group can influence its binding affinity and specificity. The compound may exert its effects through inhibition of specific enzymes or modulation of signaling pathways involved in inflammation or cancer progression.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Fluoro-4-methoxycinnamic acid

- 3-Fluoro-2-methoxycinnamic acid

- 4-Fluoro-2-methoxycinnamic acid

Comparison

5-Fluoro-2-methoxycinnamic acid is unique due to the specific positioning of the fluorine and methoxy groups on the phenyl ring. This positioning can significantly influence its chemical reactivity and biological activity compared to other similar compounds. For example, the fluorine atom at the 5-position may enhance its stability and binding affinity to certain biological targets, while the methoxy group at the 2-position can affect its solubility and overall pharmacokinetic properties.

Activité Biologique

5-Fluoro-2-methoxycinnamic acid (FMCA), with the molecular formula C10H9FO3 and a molecular weight of 196.18 g/mol, is a derivative of cinnamic acid characterized by a fluorine atom at the 5-position and a methoxy group at the 2-position of the aromatic ring. This unique structure contributes to its diverse biological activities, including antimicrobial, anticancer, and antidiabetic properties. This article explores these activities, supported by case studies and research findings.

The precise mechanism of action of FMCA is not fully elucidated; however, its structural features suggest potential interactions with various biological targets. The presence of the fluorine atom and methoxy group may enhance its binding affinity to enzymes or receptors involved in critical signaling pathways related to inflammation and cancer progression.

Antimicrobial Activity

FMCA has demonstrated significant antimicrobial properties against various bacterial strains. Research indicates that it can inhibit the growth of pathogenic bacteria, suggesting its potential as an antimicrobial agent. For instance, studies have shown that FMCA exhibits inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating its efficacy in combating infections .

Anticancer Activity

FMCA's anticancer potential has been investigated in several studies. It has been shown to induce cytotoxic effects in various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. In vitro assays revealed that FMCA can significantly reduce cell viability, with IC50 values comparable to established chemotherapeutic agents like 5-fluorouracil . The compound appears to exert its effects by inducing apoptosis and disrupting cell cycle progression.

Antidiabetic Activity

In addition to its anticancer properties, FMCA has shown promise as an antidiabetic agent. Its ability to inhibit α-glucosidase suggests that it may help manage blood glucose levels by slowing carbohydrate digestion . This property is particularly relevant for developing therapeutic strategies for diabetes management.

Case Studies

- Antimicrobial Efficacy : A study examining FMCA's effect on E. coli found that it had an ID50 of approximately 1×10−7 M, indicating potent antibacterial activity against this pathogen .

- Cytotoxicity in Cancer Cells : In a comparative analysis, FMCA was tested alongside other cinnamic acid derivatives against MCF-7 cells, demonstrating significant cytotoxicity with an IC50 value lower than many traditional chemotherapeutics .

- Antidiabetic Mechanisms : Research into the mechanism of action for FMCA as an α-glucosidase inhibitor revealed that it not only inhibits enzyme activity but also enhances insulin secretion from pancreatic β-cells, contributing to its antidiabetic effects .

Propriétés

Numéro CAS |

157518-45-1 |

|---|---|

Formule moléculaire |

C10H9FO3 |

Poids moléculaire |

196.17 g/mol |

Nom IUPAC |

3-(5-fluoro-2-methoxyphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C10H9FO3/c1-14-9-4-3-8(11)6-7(9)2-5-10(12)13/h2-6H,1H3,(H,12,13) |

Clé InChI |

WWZPWGXNJORULY-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)F)C=CC(=O)O |

SMILES canonique |

COC1=C(C=C(C=C1)F)C=CC(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.